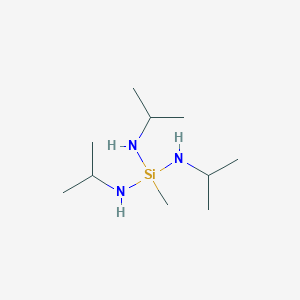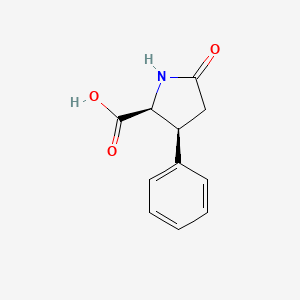
(3S)-5-Oxo-3-phenyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-5-Oxo-3-phenyl-L-proline is a chiral amino acid derivative characterized by the presence of a phenyl group attached to the third carbon of the proline ring and a keto group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Oxo-3-phenyl-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Oxidation: The keto group at the fifth position is introduced via an oxidation reaction. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation and oxidation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (3S)-5-Oxo-3-phenyl-L-proline undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
(3S)-5-Oxo-3-phenyl-L-proline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-5-Oxo-3-phenyl-L-proline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Protein Interactions: The compound can interact with proteins, affecting their structure and function.
Pathways: It may influence various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
(3S)-5-Oxo-3-methyl-L-proline: Similar structure but with a methyl group instead of a phenyl group.
(3S)-5-Oxo-3-ethyl-L-proline: Contains an ethyl group at the third carbon.
(3S)-5-Oxo-3-isopropyl-L-proline: Features an isopropyl group at the third carbon.
Uniqueness: (3S)-5-Oxo-3-phenyl-L-proline is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs. The phenyl group enhances its ability to participate in aromatic interactions, making it a valuable compound in various applications.
Properties
CAS No. |
13992-76-2 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2S,3S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8-,10-/m0/s1 |
InChI Key |
VJHDVBWGNFOKAT-WPRPVWTQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](NC1=O)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



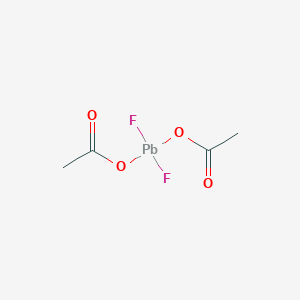
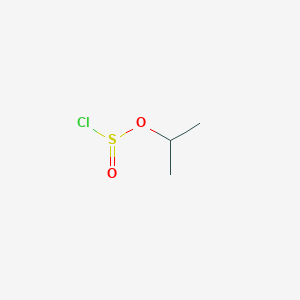
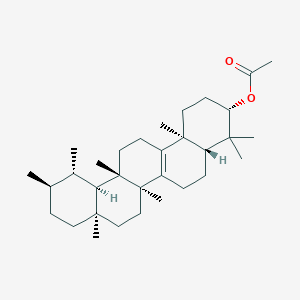
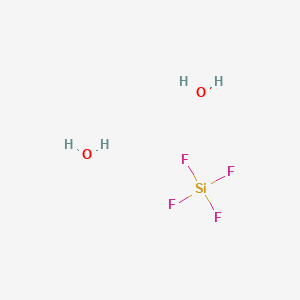

![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)


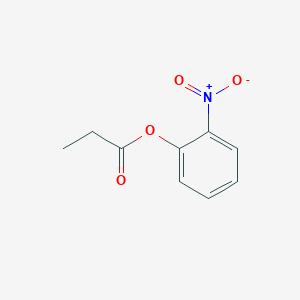
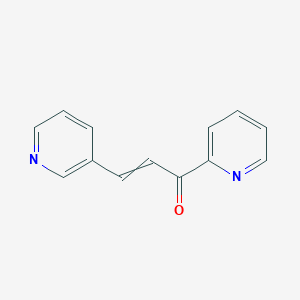
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

